N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide
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Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H15FN2O4 and its molecular weight is 366.348. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity : Some derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antimicrobial Activity : Research has shown that certain compounds structurally related to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide exhibit antimicrobial properties. For instance, novel N-(3-methyl-4-R-isoxazol-5-yl)-2-R1-4-R2-phenoxyacetamides and N-(3-methyl-4-R-isoxazol-5-yl)-2-(2-R1-4-R2-phenoxyacetamido) benzamides demonstrated enhanced antimycotic activity against Candida albicans and Cryptococcus neoformans (Daidone et al., 1988).
Anticonvulsant Properties : A study on benzofuran-acetamide scaffolds revealed potential anticonvulsant activity. N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives demonstrated the ability to prevent seizure spread at low doses in animal models, suggesting their potential as anticonvulsant agents (Shakya et al., 2016).
Anticancer Activity : Research on compounds with similar structures to this compound has shown potential anticancer properties. A study on 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazole derivatives demonstrated in vitro cytotoxic activity on HeLa cell lines, indicating their potential as anticancer agents (Bhalgat et al., 2011).
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4/c21-15-6-2-4-8-17(15)25-12-20(24)22-11-14-10-19(27-23-14)18-9-13-5-1-3-7-16(13)26-18/h1-10H,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNAFQAIQUPLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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